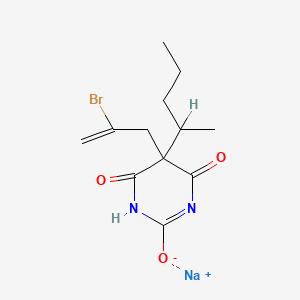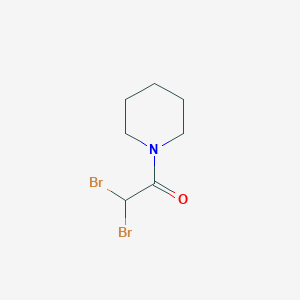
Boron dibenzoylmethane difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron dibenzoylmethane difluoride is a compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. It is a derivative of dibenzoylmethane, where the central boron atom is coordinated with two fluoride ions. This compound is known for its luminescent properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boron dibenzoylmethane difluoride can be synthesized through the reaction of dibenzoylmethane with boron trifluoride etherate. The reaction typically involves mixing dibenzoylmethane with boron trifluoride etherate in an appropriate solvent, such as toluene, under controlled conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boron dibenzoylmethane difluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the fluoride ions are replaced by other functional groups.
Addition Reactions: It can react with halogenating agents like sulfuryl chloride and bromine to form sulfenyl chloride or sulfenyl bromide derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sulfuryl chloride, bromine, and other halogenating agents. These reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different optical and chemical properties depending on the substituents introduced .
Scientific Research Applications
Boron dibenzoylmethane difluoride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other boron-containing compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing into its potential use in medical diagnostics and as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which boron dibenzoylmethane difluoride exerts its effects is primarily related to its photophysical properties. Upon excitation, the compound undergoes electronic transitions that result in luminescence. The molecular targets and pathways involved include interactions with π-electron systems and the formation of excimers and exciplexes in the excited state .
Comparison with Similar Compounds
Similar Compounds
- Boron difluoride acetylacetonate
- Boron difluoride curcumin complex
- Boron difluoride β-diketonates
Uniqueness
Boron dibenzoylmethane difluoride is unique due to its specific luminescent properties, which are influenced by the dibenzoylmethane ligand. This sets it apart from other boron difluoride complexes, such as boron difluoride acetylacetonate, which may have different optical and chemical characteristics .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, particularly its luminescence, make it a valuable tool in research and technology development.
Properties
CAS No. |
397-85-3 |
|---|---|
Molecular Formula |
C15H11BF2O2 |
Molecular Weight |
272.06 g/mol |
IUPAC Name |
(Z)-3-difluoroboranyloxy-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BF2O2/c17-16(18)20-15(13-9-5-2-6-10-13)11-14(19)12-7-3-1-4-8-12/h1-11H/b15-11- |
InChI Key |
SGGDSTGSFUIPBJ-PTNGSMBKSA-N |
Isomeric SMILES |
B(O/C(=C\C(=O)C1=CC=CC=C1)/C2=CC=CC=C2)(F)F |
Canonical SMILES |
B(OC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


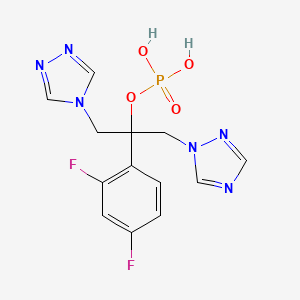
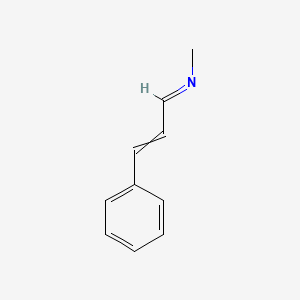
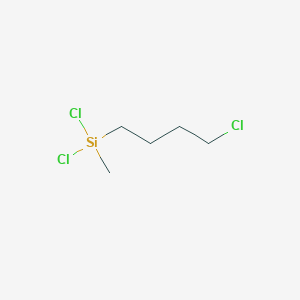
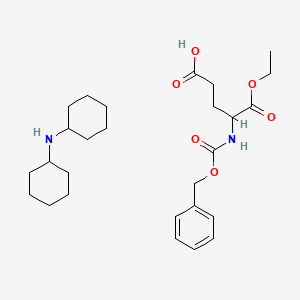
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
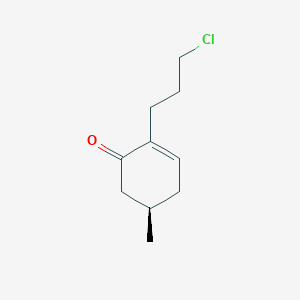
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
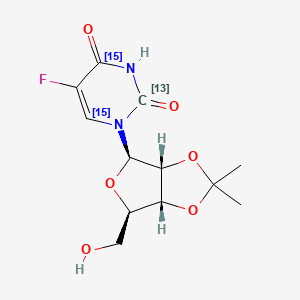
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
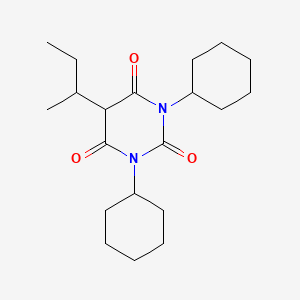
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)
